
1,9-Pyrazoloanthrone
Vue d'ensemble
Description
Pyrazolanthrone, également connue sous le nom de 1,9-pyrazoloanthrone, est un composé chimique qui appartient à la classe des composés organiques connus sous le nom d'anthracènes. Ces composés contiennent un système de trois noyaux benzéniques linéairement fusionnés. Le pyrazolanthrone est un dérivé de l'anthrone et est utilisé dans les études biochimiques comme inhibiteur des kinases N-terminales c-Jun (JNK) .
Applications De Recherche Scientifique
Pyrazolanthrone has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Pyrazolanthrone is employed in biochemical studies to inhibit c-Jun N-terminal kinases (JNKs), which are involved in various cellular processes
Medicine: Derivatives of pyrazolanthrone have been investigated for their potential anticancer properties.
Industry: Pyrazolanthrone and its derivatives are used in the development of dyes and pigments due to their vibrant colors and stability.
Mécanisme D'action
Target of Action
1,9-Pyrazoloanthrone, also known as SP600125, primarily targets the c-Jun N-terminal kinases (JNKs) . These kinases are crucial in various cellular processes, including inflammation, apoptosis, and cellular growth .
Mode of Action
SP600125 is an ATP-competitive inhibitor of JNKs . It competes with ATP to inhibit the phosphorylation of c-Jun . This inhibition is dose-dependent and has a >20-fold selectivity over a range of kinases .
Biochemical Pathways
The inhibition of JNKs by SP600125 affects several biochemical pathways. It prevents the activation of inflammatory genes such as COX-2, IL-2, IFNγ, and TNFα . This leads to a reduction in inflammation and other related processes .
Pharmacokinetics
It is known that the compound is soluble in dmso , suggesting that it may have good bioavailability when administered in a suitable formulation.
Result of Action
The inhibition of JNKs by SP600125 results in several molecular and cellular effects. It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke . It also inhibits the phosphorylation of c-Jun and the expression of inflammatory genes .
Action Environment
The action of SP600125 can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its action, efficacy, and stability might be affected by the presence of this solvent . .
Analyse Biochimique
Biochemical Properties
SP600125 is an anthrapyrazolone inhibitor of JNK that competes with ATP to inhibit the phosphorylation of c-Jun . It prevents the activation of inflammatory genes such as COX-2, IL-2, IFN-γ, and TNF-α .
Cellular Effects
In cells, SP600125 dose-dependently inhibits the phosphorylation of c-Jun, the expression of inflammatory genes COX-2, IL-2, IFN-γ, TNF-α, and prevents the activation and differentiation of primary human CD4 cell cultures . It also has a remarkable anticancer potential against undifferentiated thyroid cancer .
Molecular Mechanism
SP600125 is a reversible ATP-competitive inhibitor with >20-fold selectivity vs. a range of kinases and enzymes tested . It prevents the activation of JNK after brain ischemia and may be effective in the treatment of ischemic stroke .
Dosage Effects in Animal Models
In animal studies, SP600125 blocked (bacterial) lipopolysaccharide-induced expression of tumor necrosis factor-alpha and inhibited anti-CD3-induced apoptosis of CD4 (+) CD8 (+) thymocytes .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le pyrazolanthrone peut être synthétisé par condensation de la 2-chloroanthraquinone avec de l'hydrazine anhydre dans la pyridine à 100 °C. Le processus de purification implique la conversion du produit en dérivé N-acétyle, qui est ensuite cristallisé dans l'acide acétique. Le groupe acétyle est ensuite hydrolysé avec de l'hydroxyde d'ammonium dans le méthanol .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques du pyrazolanthrone ne soient pas largement documentées, la voie de synthèse mentionnée ci-dessus peut être adaptée pour une production à plus grande échelle avec des modifications appropriées des conditions réactionnelles et des techniques de purification afin d'assurer l'efficacité et le rendement.
Analyse Des Réactions Chimiques
Types de réactions : Le pyrazolanthrone subit diverses réactions chimiques, notamment :
Oxydation : Le pyrazolanthrone peut être oxydé dans des conditions spécifiques pour former différents produits d'oxydation.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le pyrazolanthrone.
Substitution : Le pyrazolanthrone peut subir des réactions de substitution où des atomes ou des groupes spécifiques de la molécule sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants :
Oxydation : Des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont généralement utilisés.
Substitution : Divers agents halogénants ou nucléophiles peuvent être utilisés en fonction de la substitution souhaitée.
Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de quinone, tandis que la réduction peut produire différents dérivés hydro.
4. Applications de la recherche scientifique
Le pyrazolanthrone a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif en synthèse organique et comme unité de construction pour des molécules plus complexes.
Biologie : Le pyrazolanthrone est utilisé dans les études biochimiques pour inhiber les kinases N-terminales c-Jun (JNK), qui sont impliquées dans divers processus cellulaires
Médecine : Des dérivés du pyrazolanthrone ont été étudiés pour leurs propriétés anticancéreuses potentielles.
Industrie : Le pyrazolanthrone et ses dérivés sont utilisés dans le développement de colorants et de pigments en raison de leurs couleurs vibrantes et de leur stabilité.
5. Mécanisme d'action
Le pyrazolanthrone exerce ses effets principalement en inhibant les kinases N-terminales c-Jun (JNK). Les JNK sont un groupe d'enzymes qui jouent un rôle crucial dans la régulation de divers processus cellulaires, notamment l'apoptose, l'inflammation et les réponses au stress. En inhibant les JNK, le pyrazolanthrone peut moduler ces processus, ce qui en fait un outil précieux dans la recherche biochimique et médicale .
Composés similaires :
Anthraquinone : Comme le pyrazolanthrone, l'anthraquinone est un dérivé de l'anthracène et est utilisé dans la production de colorants et de pigments.
Pyrazolone : Les dérivés de la pyrazolone sont largement utilisés en chimie médicinale et possèdent diverses activités biologiques
Unicité : Le pyrazolanthrone est unique en raison de son inhibition spécifique des kinases N-terminales c-Jun (JNK), ce qui le distingue des autres dérivés de l'anthracène. Sa capacité à moduler des processus cellulaires clés en fait un composé précieux dans les applications de recherche et industrielles .
Comparaison Avec Des Composés Similaires
Anthraquinone: Like pyrazolanthrone, anthraquinone is a derivative of anthracene and is used in the production of dyes and pigments.
Pyrazolone: Pyrazolone derivatives are widely used in medicinal chemistry and have various biological activities
Uniqueness: Pyrazolanthrone is unique due to its specific inhibition of c-Jun N-terminal kinases (JNKs), which distinguishes it from other anthracene derivatives. Its ability to modulate key cellular processes makes it a valuable compound in both research and industrial applications .
Activité Biologique
1,9-Pyrazoloanthrone is a compound that has garnered attention for its diverse biological activities, particularly as an inhibitor of c-Jun N-terminal kinases (JNKs). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cellular pathways, and potential therapeutic applications.
This compound primarily functions as an inhibitor of JNK, a crucial signaling molecule involved in stress responses and inflammation. The compound's ability to inhibit JNK activity has been linked to its structural characteristics, particularly the acidity of the NH group in the pyrazole ring. This allows for effective hydrogen bonding with specific residues in the JNK enzyme, facilitating its inhibitory action .
Binding Interactions
- Key Residues : this compound forms hydrogen bonds with:
- Glu147 (carbonyl oxygen)
- Met149 (main chain nitrogen)
- Hydrophobic Contacts : Additional hydrophobic interactions occur with residues such as Ile70, Ala91, and Val196 at the active site of JNK .
Inhibitory Activity
Research has demonstrated that this compound exhibits significant inhibitory effects on JNK at concentrations exceeding 10 μM in LPS-stimulated macrophages. Notably, it shows minimal off-target effects on other MAPK pathways such as ERK1/2 and p38 .
Derivative Studies
Studies on various derivatives of this compound have revealed that:
- N-Alkyl Substituted Variants : Alkyl chain substitutions enhance hydrophobic interactions but may reduce overall inhibitory potency compared to the parent compound. For instance:
Effects on Cellular Pathways
The biological activity of this compound extends beyond JNK inhibition. It has been shown to downregulate hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a critical role in cellular responses to low oxygen levels. This downregulation occurs through enhanced degradation mechanisms involving the proteasome pathway .
Case Studies
- Cancer Cell Lines : In studies involving A431 cancer cells, treatment with this compound led to rapid degradation of HIF-1α within minutes. The compound also synergized with cetuximab to enhance apoptosis in cancer cells .
- Inflammatory Response : Disruption of JNK signaling using this compound resulted in decreased cytokine responses in macrophages exposed to inflammatory stimuli .
Summary of Biological Activities
The following table summarizes the key biological activities and research findings related to this compound:
Activity | Details |
---|---|
JNK Inhibition | Effective at concentrations >10 μM; minimal off-target effects on ERK and p38 MAPK pathways. |
HIF-1α Downregulation | Rapid degradation observed; enhances apoptosis when combined with cetuximab. |
Derivative Potency | Alkyl substitutions enhance hydrophobic interactions but may reduce overall potency. |
Inflammatory Response Modulation | Decreases cytokine response in macrophages under inflammatory conditions. |
Propriétés
IUPAC Name |
14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c17-14-9-5-2-1-4-8(9)13-12-10(14)6-3-7-11(12)15-16-13/h1-7H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPOUJIDANTYHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040525 | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129-56-6 | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=129-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazolanthrone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01782 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,9-Pyrazoloanthrone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75890 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Anthra(1,9-cd)pyrazol-6(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2040525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Anthra[1,9-cd]pyrazol-6(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.506 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PYRAZOLANTHRONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TW30Y2766 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.